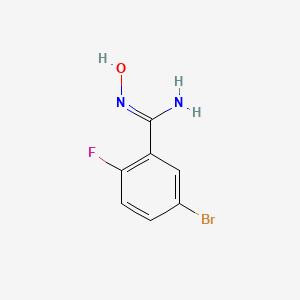
Carbazolepropyltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazolepropyltriethoxysilane is an organosilicon compound with the chemical formula C21H29NO3Si. It is known for its unique structure, which combines a carbazole moiety with a triethoxysilane group.
Métodos De Preparación
Carbazolepropyltriethoxysilane can be synthesized through a reaction between 3-carbazole propionaldehyde and triethoxysilane in an organic solvent. The reaction mixture is heated to a specific temperature to facilitate the reaction. The product is then purified through distillation or crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Carbazolepropyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbazolepropyltriethoxysilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to be used in the development of biosensors and other biological applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism of action of carbazolepropyltriethoxysilane involves its interaction with various molecular targets and pathways. The carbazole moiety can participate in π-π stacking interactions, while the triethoxysilane group can form strong bonds with inorganic materials. These interactions contribute to the compound’s effectiveness in various applications .
Comparación Con Compuestos Similares
Carbazolepropyltriethoxysilane can be compared with other similar compounds, such as:
3-Aminopropyltriethoxysilane: Used as a coupling agent and in the preparation of molecularly imprinted polymers.
Polycarbazole derivatives: Known for their excellent optoelectronic properties and used in applications like light-emitting diodes and rechargeable batteries.
This compound stands out due to its unique combination of a carbazole moiety and a triethoxysilane group, which imparts distinct properties and applications.
Propiedades
IUPAC Name |
3-carbazol-9-ylpropyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3Si/c1-4-23-26(24-5-2,25-6-3)17-11-16-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h7-10,12-15H,4-6,11,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYIPWLBNFVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B6358017.png)

![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)

![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)




![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6358083.png)



